molecular formula C18H24FNO2 B142854 2-Cfppn CAS No. 127627-50-3

2-Cfppn

Cat. No. B142854
M. Wt: 305.4 g/mol
InChI Key: IHPBQKOISFWYGD-ONNPGMOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cfppn is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a derivative of the compound Cfppn, which has been used in studies related to Alzheimer's disease and Parkinson's disease. 2-Cfppn has been synthesized using a variety of methods and has been found to have unique biochemical and physiological effects. In

Scientific Research Applications

2-Cfppn has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that 2-Cfppn has the potential to act as a neuroprotective agent, protecting neurons from damage caused by oxidative stress. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 2-Cfppn is not fully understood. However, studies have shown that it may act as an antioxidant, protecting cells from oxidative stress. It may also act on the Nrf2-ARE pathway, which is involved in the regulation of cellular responses to oxidative stress.

Biochemical And Physiological Effects

2-Cfppn has been found to have a number of biochemical and physiological effects. Studies have shown that it can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to decrease the levels of reactive oxygen species in cells. In addition, it has been found to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Cfppn in lab experiments is its potential neuroprotective properties. This makes it a potential candidate for the treatment of neurodegenerative diseases. However, there are also limitations to its use. For example, it may have cytotoxic effects at high concentrations. In addition, more research is needed to fully understand its mechanism of action.

Future Directions

There are a number of future directions for research on 2-Cfppn. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential as a therapeutic agent for neurodegenerative diseases. In addition, more research is needed to fully understand its mechanism of action and its potential side effects.
Conclusion:
In conclusion, 2-Cfppn is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It has unique biochemical and physiological effects and has been found to have potential neuroprotective properties. While there are limitations to its use, it represents a promising area of research for the future.

Synthesis Methods

2-Cfppn can be synthesized using a variety of methods, including the reaction of Cfppn with a variety of reagents. One of the most common methods is the reaction of Cfppn with diethyl malonate in the presence of a base. This reaction produces 2-Cfppn as the major product. Other methods include the reaction of Cfppn with ethyl cyanoacetate or ethyl acetoacetate.

properties

CAS RN

127627-50-3

Product Name

2-Cfppn

Molecular Formula

C18H24FNO2

Molecular Weight

305.4 g/mol

IUPAC Name

methyl (1R)-3-(4-fluorophenyl)-8-propyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C18H24FNO2/c1-3-10-20-14-8-9-16(20)17(18(21)22-2)15(11-14)12-4-6-13(19)7-5-12/h4-7,14-17H,3,8-11H2,1-2H3/t14?,15?,16-,17?/m1/s1

InChI Key

IHPBQKOISFWYGD-ONNPGMOUSA-N

Isomeric SMILES

CCCN1[C@@H]2CCC1CC(C2C(=O)OC)C3=CC=C(C=C3)F

SMILES

CCCN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC

Canonical SMILES

CCCN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC

synonyms

2-carbomethoxy-3-(4-fluorophenyl)-N-propylnortropane
2-CFPPN

Origin of Product

United States

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